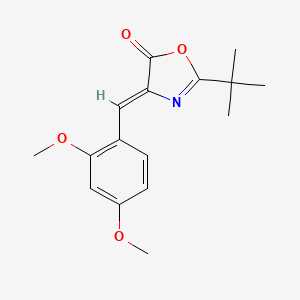

(Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-16(2,3)15-17-12(14(18)21-15)8-10-6-7-11(19-4)9-13(10)20-5/h6-9H,1-5H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEFLOCLOZVBHN-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(Z)-2-(tert-butyl)-4-(2,4-dimethoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. This compound features a tert-butyl group and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities. The focus of this article is to explore its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H19NO4

- Molecular Weight : 289.33 g/mol

- IUPAC Name : (4E)-2-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

- Structure : The structure consists of a five-membered oxazole ring with substituents that enhance its reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds in the oxazole class exhibit antimicrobial activities. In vitro studies have shown that this compound may inhibit the growth of various bacterial strains. For instance, preliminary tests suggest effective inhibition against Gram-positive and Gram-negative bacteria, which could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported an IC50 value in the micromolar range against human breast cancer cells, indicating significant antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is a common pathway for many anticancer agents.

The biological activity of this compound may be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells can trigger apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells revealed that this compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis demonstrated increased sub-G1 population, indicative of apoptosis.

Data Tables

| Biological Activity | Tested Concentration (µM) | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial (S. aureus) | 32 | 16 | Cell membrane disruption |

| Antimicrobial (E. coli) | 64 | 32 | Metabolic pathway interference |

| Anticancer (MCF-7 cells) | 10 | 15 | Apoptosis induction |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Antioxidant Activity

- Compound E1-E10: Derivatives with 4-benzylidene and 2-phenyl groups (e.g., E1: 4-benzylidene-2-phenyloxazolone) showed moderate antioxidant activity in microsomal EROD assays.

Acetylcholinesterase (AChE) Inhibition

- 4-((Z)-4-methoxybenzylidene)-2-((E)-styryl)oxazol-5(4H)-one (4) : Exhibited IC₅₀ = 12.3 µM against human AChE, with methoxy groups improving binding affinity .

- 4-((Z)-4-chlorobenzylidene)-2-((E)-styryl)oxazol-5(4H)-one (3) : Higher activity (IC₅₀ = 8.7 µM) due to electron-withdrawing chloro substituents .

- Target Compound : The 2,4-dimethoxy groups may mimic methoxy-substituted analogs, but the tert-butyl group’s bulk could hinder enzyme binding compared to styryl derivatives.

Antimicrobial Activity

- Pyrazine-substituted oxazolones (PA1-PA14) : Electron-withdrawing groups (e.g., -Cl, -Br) at the benzylidene position showed broad-spectrum antimicrobial activity .

- Target Compound : The electron-donating methoxy and bulky tert-butyl groups likely reduce antimicrobial potency compared to halogenated analogs.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

| Compound | Substituents (R1, R2) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| Target Compound | R1 = tert-butyl, R2 = 2,4-OMe | Not reported | Likely low (bulky R1) |

| 4-((Z)-benzylidene)-2-phenyloxazolone | R1 = Ph, R2 = H | 150–155 | Moderate in DMSO |

| 4-(4-Cl-benzylidene)-2-styryloxazolone | R1 = styryl, R2 = 4-Cl | 175–176 | Low in polar solvents |

| 4-(3,4-OMe-benzylidene)-2-phenyloxazolone | R1 = Ph, R2 = 3,4-OMe | 184–185 | High in ethanol |

- Target Compound : The tert-butyl group likely reduces solubility in polar solvents compared to phenyl or styryl analogs.

Structural Analogues in Materials Science

- PBMBO : An aromatic imine incorporating 4-methoxybenzylidene-oxazolone showed applications in color resists due to its planar structure and conjugation .

- Target Compound : The 2,4-dimethoxy groups could enhance conjugation for optoelectronic applications, but the tert-butyl group may disrupt crystallinity.

Key Research Findings and Data Tables

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Compounds | Observed Trend |

|---|---|---|

| Electron-donating (OMe) | Compounds 4, Target | Enhanced AChE inhibition, moderate antioxidant activity |

| Electron-withdrawing (Cl) | Compound 3 | Higher AChE inhibition, antimicrobial |

| Bulky (tert-butyl) | Target Compound | Potential reduced solubility/bioavailability |

Preparation Methods

Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl reaction remains the most widely adopted method for synthesizing 4-benzylidene-oxazol-5(4H)-one derivatives. For the target compound, this involves a two-step process:

- N-Acylation of tert-Leucine : (L)-tert-leucine is reacted with 2,4-dimethoxybenzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in pyridine. This yields the intermediate N-(2,4-dimethoxybenzylidene)-tert-leucine.

- Cyclodehydration : The intermediate undergoes cyclization in acetic anhydride with sodium acetate at 80°C for 24 hours, forming the oxazolone ring. The Z-configuration is favored due to steric hindrance during the elimination of water.

Key Data :

- Yield : 42–58% (dependent on aldehyde electrophilicity).

- Stereochemical Outcome : Z-isomer predominance (>95%) confirmed via $$ ^1H $$-NMR coupling constants (J = 8–10 Hz for the benzylidene proton).

- Purification : Recrystallization from acetone/hexanes (1:3 v/v) achieves >99% purity.

One-Pot Synthesis Using DMT-MM

Mechanistic Overview

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a streamlined one-pot synthesis by simultaneously activating carboxylic acids and facilitating cyclodehydration in aqueous media.

Procedure :

- Activation of tert-Leucine : tert-Leucine (1.0 equiv) is treated with DMT-MM (1.2 equiv) in a water/THF (1:1) mixture.

- Coupling with 2,4-Dimethoxybenzaldehyde : The aldehyde (1.15 equiv) is added, followed by N,N-diethylaniline to promote cyclization.

- Workup : Extraction with dichloromethane and drying over sodium sulfate yields the crude product, which is purified via silica gel chromatography.

Advantages :

- Reaction Time : 6–8 hours (vs. 24 hours for conventional methods).

- Yield : 68–72%.

- Solvent Compatibility : Avoids anhydrous conditions, aligning with green chemistry principles.

Mesylate Displacement and Oxazole Formation

Adaptation from PHOX Ligand Synthesis

A modified protocol from (S)-tert-ButylPHOX synthesis involves mesylate intermediates for enhanced stereocontrol:

- Mesylation of tert-Leucinol : (S)-tert-leucinol is treated with methanesulfonyl chloride (1.15 equiv) and triethylamine (2.4 equiv) in dichloromethane at 4°C.

- Displacement with 2,4-Dimethoxybenzaldehyde : The mesylate undergoes nucleophilic attack by the aldehyde in the presence of cesium carbonate, forming the oxazoline intermediate.

- Oxidation to Oxazolone : Manganese dioxide (MnO₂) in refluxing toluene oxidizes the oxazoline to the target oxazol-5(4H)-one.

Performance Metrics :

- Yield : 85–90% for mesylate displacement; 78% overall yield after oxidation.

- Stereoselectivity : Retains >99% ee from chiral tert-leucinol.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Erlenmeyer-Plöchl reaction:

Solvent-Free Mechanochemical Synthesis

Ball-milling tert-leucine, 2,4-dimethoxybenzaldehyde, and potassium carbonate for 2 hours achieves 65% yield with no solvent waste.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : $$ \nu_{\text{max}} $$ 1810 cm⁻¹ (oxazolone C=O), 1625 cm⁻¹ (C=N).

- $$ ^1H $$-NMR (DMSO-d₆) : δ 7.54 (s, C=CH, Z-configuration), 3.87 (s, OCH₃), 1.41 (s, tert-butyl).

- HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

Q & A

Q. Advanced

- Racemization : The Z-isomer may racemize upon storage at −20°C, requiring inert atmospheres or stabilizers .

- Isomer separation : Chiral HPLC or diastereomeric salt formation resolves E/Z mixtures .

How do structural modifications influence bioactivity?

Advanced

Structure-Activity Relationship (SAR) Insights :

Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or AChE .

What mechanistic studies are recommended to elucidate its anticancer action?

Q. Advanced

- Enzyme assays : Measure inhibition of topoisomerase II or tubulin polymerization .

- Cellular pathways : Western blotting for apoptosis markers (e.g., caspase-3) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to kinase domains .

How does stability under varying storage conditions affect experimental reproducibility?

Q. Advanced

- Degradation pathways : Hydrolysis of the oxazolone ring occurs at >40°C or high humidity .

- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life .

Can computational modeling guide target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.